Carbonyl vs. Sulfonyl Linker: Impact on Hydrogen-Bond Acceptor Count and Conformational Flexibility
The target compound employs a carbonyl (C=O) linker connecting the azetidine ring to the 3-benzonitrile group, whereas the closest sulfonyl analog, 2-({3-[(pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile (CAS 2097890-17-8), uses a sulfonyl (SO₂) linker . The carbonyl linker contributes one hydrogen-bond acceptor, while the sulfonyl linker contributes two, which alters both the hydrogen-bonding pharmacophore and overall polarity. The carbonyl analog has a molecular weight of 279.30 g/mol versus 315.35 g/mol for the sulfonyl analog—a 36 g/mol difference driven by the SO₂ vs. CO replacement—impacting ligand efficiency metrics and physicochemical compliance with Lipinski's Rule of 5 .
| Evidence Dimension | Hydrogen-bond acceptor count and molecular weight |
|---|---|
| Target Compound Data | HBA count: 5 (carbonyl linker); MW: 279.30 g/mol |
| Comparator Or Baseline | 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile: HBA count: 6 (sulfonyl linker); MW: ~315.35 g/mol |
| Quantified Difference | ΔHBA = −1; ΔMW = −36 g/mol (11.4% lower MW) |
| Conditions | Calculated from molecular formula (C15H13N5O vs. C14H13N5O2S) based on SMILES structures |
Why This Matters
Lower molecular weight and reduced hydrogen-bond acceptor count at equivalent potency improve ligand efficiency (LE) and oral bioavailability potential, making the carbonyl linker a preferred choice when target engagement permits.
